molecular formula C6H16Si B1584045 Diethyl(dimethyl)silane CAS No. 756-81-0

Diethyl(dimethyl)silane

Cat. No.: B1584045
CAS No.: 756-81-0
M. Wt: 116.28 g/mol
InChI Key: FJWRGPWPIXAPBJ-UHFFFAOYSA-N
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Description

Diethyl(dimethyl)silane is an organosilicon compound with the chemical formula C8H20Si. It consists of a silicon atom bonded to two ethyl groups and two methyl groups. This compound is part of the broader class of organosilanes, which are widely used in organic synthesis and industrial applications due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl(dimethyl)silane can be synthesized through various methods. One common approach involves the reaction of dimethyldichlorosilane with diethylmagnesium. The reaction typically occurs in an inert atmosphere, such as under nitrogen or argon, to prevent unwanted side reactions. The reaction can be represented as follows:

(CH3)2SiCl2+(C2H5)2Mg(CH3)2Si(C2H5)2+MgCl2\text{(CH}_3\text{)}_2\text{SiCl}_2 + \text{(C}_2\text{H}_5\text{)}_2\text{Mg} \rightarrow \text{(CH}_3\text{)}_2\text{Si(C}_2\text{H}_5\text{)}_2 + \text{MgCl}_2 (CH3​)2​SiCl2​+(C2​H5​)2​Mg→(CH3​)2​Si(C2​H5​)2​+MgCl2​

The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at low temperatures to control the reaction rate and improve yield .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Diethyl(dimethyl)silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Diethyl(dimethyl)silane has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl(dimethyl)silane involves its ability to form stable carbon-silicon bonds. This property allows it to participate in various chemical reactions, such as reduction and substitution, by providing a stable silicon center that can interact with other molecules. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Diethyl(dimethyl)silane can be compared with other organosilanes, such as:

    Dimethyldichlorosilane: Similar in structure but with two chlorine atoms instead of ethyl groups.

    Triethylsilane: Contains three ethyl groups and one hydrogen atom.

    Tetramethylsilane: Contains four methyl groups.

This compound is unique due to its balanced reactivity and stability, making it suitable for a wide range of applications in organic synthesis and industrial processes .

Properties

IUPAC Name

diethyl(dimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16Si/c1-5-7(3,4)6-2/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJWRGPWPIXAPBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](C)(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30294475
Record name Diethyl(dimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30294475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

756-81-0
Record name Diethyldimethylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=756-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 96798
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000756810
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC96798
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl(dimethyl)silane
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URL https://comptox.epa.gov/dashboard/DTXSID30294475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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